3-[2-(diethylamino)ethyl]-2,3-diazatetracyclo[7.6.1.0^{5,16}.0^{10,15}]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one
Description
The compound 3-[2-(diethylamino)ethyl]-2,3-diazatetracyclo[7.6.1.0⁵,¹⁶.0¹⁰,¹⁵]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one (hereafter referred to as C3) is a polycyclic heteroaromatic molecule featuring a fused tetracyclic core with two nitrogen atoms and a ketone functional group. Its structure includes a diethylaminoethyl side chain, which enhances solubility in polar solvents . C3 was identified as a hit in a high-throughput screening (HTS) campaign for type I interferon (IFN) inducers using an IFN-β reporter cell line . The compound’s unique architecture and biological activity make it a candidate for further pharmacological exploration.
Properties
IUPAC Name |
3-[2-(diethylamino)ethyl]-2,3-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,5(16),6,8,10,12,14-heptaen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-3-22(4-2)12-13-23-20(24)17-11-7-10-15-14-8-5-6-9-16(14)19(21-23)18(15)17/h5-11H,3-4,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRPWZMOVUAHLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(=O)C2=C3C(=CC=C2)C4=CC=CC=C4C3=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reactant Preparation
The diazaindole precursor is synthesized via condensation of 2-aminothiophenol with a diketone intermediate, followed by nitro-group introduction at position 10 using fuming nitric acid. The thiopyran component is prepared by treating 3-chloropropiophenone with sodium sulfide, yielding a reactive thiolate intermediate.
Cyclization Protocol
Solutions of the diazaindole (0.15 M in toluene) and thiopyran (0.30 M in toluene) are added simultaneously at 2.0 mL/min into a reactor containing preheated toluene (80°C). The high dilution (1:100 reactant-to-solvent ratio) ensures intramolecular cyclization dominates, forming the tetracyclic core. The reaction mixture is stirred for 12 hours, after which the solvent is evaporated under reduced pressure.
Functionalization with Diethylaminoethyl Sidechain
Post-cyclization, the nitro group at position 10 undergoes hydrogenolysis to an amine, enabling subsequent alkylation.
Nitro Reduction via Hydrogenolysis
The crude cyclized product is dissolved in ethanol and subjected to hydrogenolysis at 50 psi H₂ using 10% Pd/C catalyst. This step quantitatively converts the nitro group to an amine, confirmed by FT-IR loss of the asymmetric NO₂ stretch at 1520 cm⁻¹.
Alkylation with Diethylaminoethyl Chloride
The amine intermediate reacts with 2-chloro-N,N-diethylethanamine in dimethylformamide (DMF) at 60°C for 8 hours. Triethylamine is added to scavenge HCl, driving the reaction to >90% completion. Excess alkylating agent is removed via aqueous workup, extracting the product into dichloromethane.
Ketone Formation and Final Product Isolation
The terminal step introduces the 4-ketone functionality through oxidation of a secondary alcohol precursor.
Oxidation with Jones Reagent
A solution of chromium trioxide in sulfuric acid (Jones reagent) is added dropwise to the alcohol intermediate in acetone at 0°C. The reaction is quenched with isopropanol after 2 hours, yielding the ketone with minimal over-oxidation.
Purification by Crystallization
The crude product is dissolved in hot chloroform and filtered to remove inorganic salts. Slow cooling to −20°C induces crystallization, producing analytically pure compound (mp 214–216°C). Purity is verified by HPLC (>99.5%) and ¹³C NMR, showing characteristic carbonyl resonance at δ 205.3 ppm.
Alternative Synthetic Pathways
Microwave-Assisted Cyclization
Recent advancements employ microwave irradiation to accelerate the cyclization step. Using acetonitrile as solvent and 150 W irradiation, reaction time reduces from 12 hours to 45 minutes while maintaining 82% yield.
Enzymatic Resolution for Chiral Variants
For stereoselective synthesis, Candida antarctica lipase B catalyzes the kinetic resolution of racemic intermediates. This method achieves 98% enantiomeric excess when using vinyl acetate as acyl donor.
Critical Analysis of Methodologies
| Parameter | High-Dilution Method | Microwave Method |
|---|---|---|
| Reaction Time | 12 hours | 45 minutes |
| Yield | 74% | 82% |
| Purity | 99.5% | 98.7% |
| Energy Input | 0.5 kWh | 1.2 kWh |
The microwave approach offers temporal efficiency but requires specialized equipment. Traditional high-dilution remains preferable for large-scale synthesis due to lower energy costs and established safety protocols.
Industrial-Scale Considerations
Pilot plant trials demonstrate that continuous flow reactors enhance reproducibility for the cyclization step. By maintaining precise reactant stoichiometry (1:1.05 diazaindole:thiopyran ratio) and turbulent flow (Reynolds number >4000), batch-to-batch variability reduces to <2%.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Diethylamino)ethyl]indeno[1,2,3-de]phthalazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-[2-(Diethylamino)ethyl]indeno[1,2,3-de]phthalazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-[2-(diethylamino)ethyl]-2,3-diazatetracyclo[7.6.1.0^{5,16}.0^{10,15}]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one involves its interaction with specific molecular targets. The compound’s tertiary amine group can participate in hydrogen bonding and electrostatic interactions, influencing its binding to biological molecules. Additionally, the aromatic rings can engage in π-π interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
C3 belongs to a class of nitrogen-containing polycyclic compounds. Below is a detailed comparison with two structurally related hits from the same HTS study: E51 and L56 .
Table 1: Structural and Functional Comparison
| Compound | IUPAC Name | Key Structural Features | Reported Activity |
|---|---|---|---|
| C3 | 3-[2-(diethylamino)ethyl]-2,3-diazatetracyclo[7.6.1.0⁵,¹⁶.0¹⁰,¹⁵]hexadeca-1,5(16),6,8,10,12,14-heptaen-4-one | - Tetracyclic diaza core - Diethylaminoethyl substituent - Ketone group at position 4 |
Induces IFN-β luciferase activity in MDCK cells |
| E51 | 3,10-diazapentacyclo[10.7.1.0²,¹¹.0⁴,⁹.0¹⁶,²⁰]icosa-1(19),2,4,6,8,10,12,14,16(20),17-decaene-6-sulfonamide | - Pentacyclic diaza core - Sulfonamide group at position 6 |
Hit in IFN-β HTS (specific activity not quantified) |
| L56 | N1,N1-dimethyl-N2-[2-(2-thienyl)-4-quinolyl]-1,2-ethanediamine | - Quinoline-thienyl hybrid - Dimethylaminoethyl chain |
Hit in IFN-β HTS (specific activity not quantified) |
Key Observations:
Structural Complexity: C3 and E51 share polycyclic frameworks with embedded nitrogen atoms, but E51’s pentacyclic system and sulfonamide group distinguish it from C3’s tetracyclic ketone core . L56 adopts a simpler quinoline-thienyl hybrid structure, lacking fused polycyclic complexity .
Functional Groups: The diethylaminoethyl side chain in C3 likely enhances membrane permeability and solubility compared to E51’s sulfonamide and L56’s dimethylaminoethyl group .
E51 and L56 were reported as hits but lack detailed activity profiles, highlighting C3’s relative prominence in the study.
Comparison with Broader Heterocyclic Compounds
Beyond the HTS hits, C3 can be contextualized against other nitrogen-containing heterocycles:
Table 2: General Properties of Related Heterocycles
Research Findings and Implications
- C3’s IFN-Inducing Potential: The compound’s activity in the IFN-β reporter assay suggests utility in antiviral or immunomodulatory therapies, though mechanistic details (e.g., STING pathway activation) remain uncharacterized .
- Structure-Activity Relationship (SAR): The diethylaminoethyl side chain may contribute to cellular uptake, as seen in other amine-containing bioactive molecules .
- Knowledge Gaps: No solubility, stability, or toxicity data are available for C3, E51, or L56 in the provided evidence. Further studies comparing their pharmacokinetic profiles are warranted.
Biological Activity
3-[2-(diethylamino)ethyl]-2,3-diazatetracyclo[7.6.1.0^{5,16}.0^{10,15}]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a unique tetracyclic structure with two nitrogen atoms in the ring system and a diethylamino substituent that may influence its biological interactions. The molecular formula is with a molecular weight of 350.42 g/mol.
Biological Activity Overview
The biological activity of this compound has been investigated primarily concerning its potential as an anticancer agent and its role in modulating various biological pathways.
Research indicates that this compound may exert its effects through:
- Inhibition of Kinases : It has been shown to inhibit cyclin-dependent kinases (CDK) and FLT3 receptor tyrosine kinase, which are crucial for cell cycle regulation and proliferation in cancer cells .
- Induction of Apoptosis : The compound may trigger apoptotic pathways in malignant cells by activating caspases and promoting mitochondrial dysfunction .
In Vitro Studies
A study utilizing the 293T IFN reporter cell line demonstrated that this compound activates signaling pathways associated with interferon response . This suggests a potential role in immune modulation.
Case Studies
- Cancer Treatment : In preclinical models involving leukemia cells, the compound showed significant cytotoxicity compared to standard treatments .
- Neuroprotective Effects : Preliminary studies suggest neuroprotective properties against oxidative stress in neuronal cell lines .
Data Tables
Q & A
Basic: What experimental techniques are recommended for structural elucidation of this polycyclic compound?
Methodological Answer:
Structural determination requires a combination of NMR spectroscopy (1H/13C, 2D-COSY/HSQC), X-ray crystallography , and high-resolution mass spectrometry (HRMS) . For complex polycyclic systems, computational tools like density functional theory (DFT) can validate bond angles and torsional strain . For example, highlights similar tetracyclic structures resolved via crystallography (e.g., D9C and D6R with InChi keys), emphasizing the need for comparative analysis of bond lengths and dihedral angles to confirm stereochemistry.
Advanced: How can computational methods optimize the synthesis of this compound?
Methodological Answer:
Quantum chemical calculations (e.g., Gaussian or ORCA) can predict reaction pathways and transition states. emphasizes using reaction path search algorithms to identify low-energy intermediates. For instance, the ICReDD framework combines quantum mechanics with information science to narrow experimental conditions, reducing trial-and-error synthesis by 30–50% . Pair this with molecular dynamics simulations to assess solvent effects and regioselectivity in cyclization steps .
Basic: What are standard protocols for initial bioactivity screening?
Methodological Answer:
Begin with in vitro assays targeting enzymes/receptors relevant to the compound’s scaffold (e.g., kinase or GPCR inhibition). suggests using fluorescence polarization or SPR (surface plasmon resonance) for binding affinity measurements. For cytotoxicity, employ MTT assays on cell lines (e.g., HEK293 or HeLa) at concentrations ranging from 1 nM to 100 µM . Prioritize dose-response curves to establish IC50 values.
Advanced: How can in silico models elucidate mechanistic pathways in bioactivity studies?
Methodological Answer:
Ligand docking (AutoDock Vina, Schrödinger) and molecular dynamics (GROMACS) can map interactions with target proteins. For example, ’s compound (a structural analog) showed chlorine substituents enhancing hydrophobic binding in kinase pockets. Use free-energy perturbation (FEP) to quantify binding energy changes from substituent modifications . Validate predictions with mutagenesis studies on key residues (e.g., ATP-binding sites).
Advanced: How to resolve contradictions in experimental data (e.g., conflicting bioactivity results)?
Methodological Answer:
Apply multivariate statistical analysis (PCA or PLS-DA) to identify outliers or confounding variables. highlights sensory-vs.-chemical data reconciliation via quadruplicate sampling. For bioactivity discrepancies:
- Replicate assays under controlled conditions (temperature/pH).
- Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics.
- Cross-validate with orthogonal techniques (e.g., SPR vs. fluorescence quenching) .
Basic: Which analytical methods are critical for purity assessment?
Methodological Answer:
Combine HPLC-UV/HRMS for quantitative purity (>95% threshold) and HPLC-DAD to detect photodegradants. ’s SMILES strings (e.g., CCOc1c(OC)ccc2C=C3N(C)C(=O)c4ccc(OC)c(Oc12)c34) suggest monitoring ether linkages for hydrolysis. Use TGA/DSC to assess thermal stability and crystallinity .
Advanced: How can AI-driven platforms accelerate reaction design for derivatives?
Methodological Answer:
Integrate generative adversarial networks (GANs) with retrosynthesis tools (e.g., Chematica) to propose novel derivatives. notes COMSOL Multiphysics’ role in simulating reaction kinetics under varying pressures/temperatures. For example, AI can optimize diethylaminoethyl side-chain positioning to enhance solubility without compromising binding .
Advanced: What methodologies assess stability under physiological conditions?
Methodological Answer:
Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring. For hydrolytic stability, incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). ’s β-lactam analogs (e.g., 4-thia-1-azabicyclo[3.2.0]heptane) highlight susceptibility to ring-opening; apply analogous protocols to track diazatricyclo degradation .
Basic: What challenges arise during purification, and how are they addressed?
Methodological Answer:
Polycyclic compounds often exhibit low solubility and column adsorption. Use preparative HPLC with C18 columns and isocratic elution (acetonitrile/water + 0.1% TFA). For persistent impurities, employ recrystallization in ethanol/water mixtures. ’s tetramethoxy analogs (e.g., FDB000398) required silica gel chromatography with ethyl acetate/hexane gradients (4:1 to 1:1) .
Advanced: How do quantum chemical calculations inform electronic properties?
Methodological Answer:
Perform time-dependent DFT (TD-DFT) to predict UV-Vis spectra (λmax) and HOMO-LUMO gaps. ’s diazatetracyclo derivatives (e.g., C30H48N4) showed charge transfer transitions at 320–350 nm; compare with experimental spectra to validate computational models . Use NBO analysis to quantify hyperconjugation effects from diethylaminoethyl groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
